2-(2-(2,4-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2,4-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by the reaction with 4-methylphenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(2-(2,4-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2,4-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide: shares similarities with other hydrazone derivatives and benzylidene compounds.
2,4-Dichlorobenzaldehyde: A precursor in its synthesis.
4-Methylphenyl isocyanate: Another precursor used in its synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
357207-71-7 |
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Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-6-13(7-3-10)20-15(22)16(23)21-19-9-11-4-5-12(17)8-14(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
YPULKJJSHLMUFG-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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